![molecular formula C11H9N3O3 B1407409 [4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid CAS No. 1780103-45-8](/img/structure/B1407409.png)
[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid
Descripción general
Descripción
[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid, also known as OPAA, is a pyrimidine derivative that has gained interest in scientific research due to its potential therapeutic applications. OPAA has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- [4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid and similar compounds have been explored in structural studies involving X-ray diffraction analysis, providing insights into their molecular configuration and potential interactions with other substances (Gubanova et al., 2020).
- Research into the synthesis of related compounds, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, reveals methods for their preparation and structural features, contributing to a deeper understanding of these types of chemicals (Chui et al., 2004).
Chemical Reactions and Properties
- Studies have focused on the specific reactions of related compounds, such as pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, highlighting the unique chemical behaviors and potential applications in various fields (Gubanova et al., 2020).
- Research on the crystal structure of compounds like fluroxypyr, which shares structural similarities, provides insights into the physical and chemical properties of these molecules (Park et al., 2016).
Potential Applications in Drug Development
- The synthesis and antimicrobial activities of novel imide and Schiff's base derivatives from similar pyrimidinyl compounds have been investigated, suggesting potential applications in pharmaceutical research (Sabry et al., 2013).
- Development of novel triazole derivatives based on related chemical structures indicates the potential of these compounds in creating new drugs with diverse biological applications (Mottaghinejad & Alibakhshi, 2018).
Quantum Chemical Studies
- Quantum chemical investigations of molecular properties of substituted pyrrolidinones, which are structurally related, highlight the significance of these compounds in understanding molecular interactions and properties (Bouklah et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of [4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid is the enzyme aldose reductase (ALR2) . ALR2 is a rate-limited enzyme of the polyol pathway and is a key inhibitory target for alleviating diabetic complications .
Mode of Action
This compound interacts with ALR2 by binding tightly to its active site . This inhibitory action against ALR2 suggests that the compound can effectively reduce the activity of this enzyme .
Biochemical Pathways
The compound affects the polyol pathway, which is crucial in the process of diabetic complications . By inhibiting ALR2, this compound can potentially reduce the overproduction of sorbitol and decrease the level of oxidative stress, both of which are key factors in accelerating the process of diabetic complications .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ALR2 and the reduction of oxidative stress . The compound has shown potent inhibitory activity, with IC50 values of 0.789 μM . It also exhibits powerful antioxidative action, scavenging DPPH radical with an inhibitory rate of 41.48% at a concentration of 1 μM .
Propiedades
IUPAC Name |
2-(6-oxo-2-pyridin-2-yl-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-9(16)5-7-6-13-10(14-11(7)17)8-3-1-2-4-12-8/h1-4,6H,5H2,(H,15,16)(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZANIHRAUUVNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




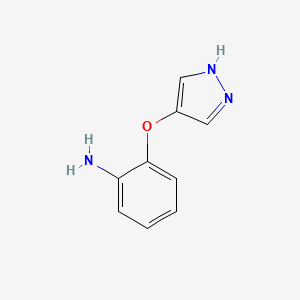

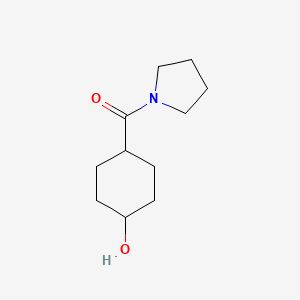
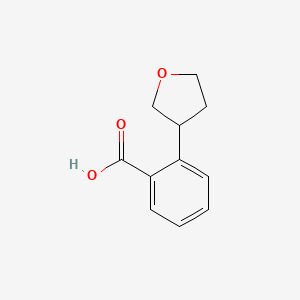
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407333.png)

![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)
![[1-(Pyrrolidin-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407336.png)

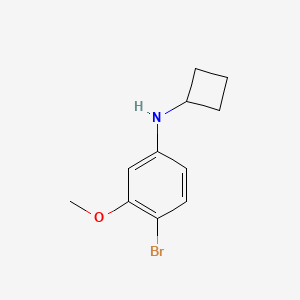
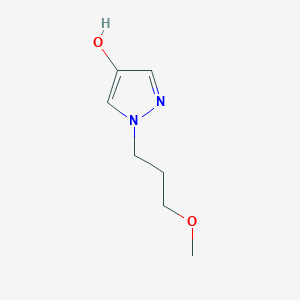

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1407344.png)